2-(1H-pyrazol-4-yl)pyrazine
Overview
Description
2-(1H-Pyrazol-4-yl)pyrazine is a heterocyclic compound that features both a pyrazole and a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-(1h-pyrazol-4-yl)pyrazine, are known to exhibit a broad spectrum of biological activities . They have been found to interact with various biological targets, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to alterations in the normal functioning of the targets, thereby exerting their biological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, temperature, and more . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,2-diketones, followed by cyclization to form the pyrazole ring. The pyrazine ring can then be introduced through further cyclization reactions involving appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Debus-Radziszewski synthesis, which is known for its efficiency and high yield. This method involves the condensation of hydrazine with diketones under controlled conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with reduced nitrogen functionalities .
Scientific Research Applications
2-(1H-Pyrazol-4-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyrrolopyrazine: A fused ring system containing both pyrrole and pyrazine rings.
Uniqueness: 2-(1H-Pyrazol-4-yl)pyrazine is unique due to its combination of pyrazole and pyrazine rings, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLTUYDPHVYZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402771 | |
Record name | 2-(1H-pyrazol-4-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-97-6 | |
Record name | 2-(1H-Pyrazol-4-yl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849924-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-pyrazol-4-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-PYRAZOL-4-YL)PYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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